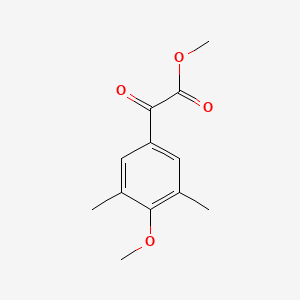

Methyl 3,5-dimethyl-4-methoxybenzoylformate

Description

Properties

IUPAC Name |

methyl 2-(4-methoxy-3,5-dimethylphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-7-5-9(10(13)12(14)16-4)6-8(2)11(7)15-3/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWHDSEDESIKPNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)C(=O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3,5-dimethyl-4-methoxybenzoylformate

CAS Number: 1443344-72-6

Disclaimer: Publicly available experimental data for Methyl 3,5-dimethyl-4-methoxybenzoylformate is scarce. This guide has been developed by leveraging established principles of organic chemistry and drawing parallels with structurally related compounds. The information presented herein, particularly regarding synthesis, physicochemical properties, and spectral data, is largely predictive and should be used as a reference for further experimental validation.

Introduction

This compound is an aromatic α-keto ester. The presence of the benzoylformate moiety suggests its potential as a versatile synthetic intermediate. α-Keto esters are recognized as valuable building blocks in organic synthesis, serving as precursors for a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] The substitution pattern on the aromatic ring, featuring two methyl groups and a methoxy group, is anticipated to influence its reactivity and physicochemical properties, potentially offering unique opportunities in medicinal chemistry and materials science. This guide aims to provide a comprehensive overview of its anticipated properties and potential applications based on current scientific understanding.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a central benzene ring substituted with two methyl groups at positions 3 and 5, a methoxy group at position 4, and a methyl benzoylformate group at position 1.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound, based on its structure and data from analogous compounds.

| Property | Predicted Value/Range | Rationale |

| Molecular Formula | C₁₂H₁₄O₄ | Based on structural analysis. |

| Molecular Weight | 222.24 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow solid or oil | Aromatic esters are often crystalline solids or high-boiling oils. |

| Melting Point | 50-80 °C | The melting point will be influenced by the symmetry and crystal packing of the molecule. |

| Boiling Point | > 300 °C (at atmospheric pressure) | High boiling point is expected due to the molecular weight and polar functional groups. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Sparingly soluble in nonpolar solvents (e.g., hexane). Insoluble in water. | The ester and methoxy groups provide some polarity, while the aromatic ring and methyl groups contribute to lipophilicity. |

Proposed Synthesis Workflow

While a specific synthesis for this compound is not documented in the reviewed literature, a plausible synthetic route can be proposed based on established organic reactions. A common method for the synthesis of aryl keto esters is the Friedel-Crafts acylation of an appropriately substituted aromatic compound.[2][3][4][5]

A potential starting material for this synthesis is 2,6-dimethyl-1-methoxybenzene (also known as 2,6-dimethylanisole). The proposed workflow is illustrated below:

Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.

Experimental Protocol: A Hypothetical Approach

-

Reaction Setup: To a solution of 2,6-dimethylanisole in a dry, inert solvent such as dichloromethane, a Lewis acid catalyst (e.g., aluminum chloride) is added under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

-

Addition of Acylating Agent: Methyl oxalyl chloride is added dropwise to the stirred reaction mixture, maintaining the low temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC), to determine the consumption of the starting material.

-

Quenching and Workup: Upon completion, the reaction is carefully quenched by the slow addition of ice-cold water. The organic layer is separated, washed with a mild base (e.g., saturated sodium bicarbonate solution) and brine, and then dried over an anhydrous drying agent (e.g., sodium sulfate).

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Predicted Spectral Data

The structural features of this compound allow for the prediction of its key spectral characteristics.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, methoxy, and methyl protons.

Caption: Predicted ¹H NMR signals for this compound.

Note: The exact chemical shifts can be influenced by the solvent and other experimental conditions. Online NMR prediction tools can provide more refined estimates.[6][7][8][9]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Chemical Shifts (in ppm):

-

C=O (ketone): ~ 185 - 195

-

C=O (ester): ~ 160 - 165

-

Aromatic C (quaternary): ~ 155 - 160 (C-OCH₃), ~ 130 - 140 (C-CH₃), ~ 125 - 135 (C-CO)

-

Aromatic C-H: ~ 128 - 132

-

Ester O-CH₃: ~ 52 - 55

-

Methoxy O-CH₃: ~ 60 - 65

-

Aromatic CH₃: ~ 15 - 20

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the two carbonyl groups and the C-O bonds.

Key Predicted IR Absorption Bands (in cm⁻¹):

-

C=O stretch (α-keto ester): A strong, sharp band around 1735-1755 cm⁻¹. This may appear as a single broadened band or a shoulder on the main peak due to the two different carbonyl environments.[10][11][12]

-

C=O stretch (aromatic ketone): A strong band in the region of 1680-1700 cm⁻¹.

-

C-O stretch (ester): Strong and broad absorptions in the 1000-1300 cm⁻¹ region.[13]

-

Aromatic C=C stretch: Medium intensity bands in the 1450-1600 cm⁻¹ region.

-

C-H stretch (aromatic): Weak to medium bands above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Medium intensity bands just below 3000 cm⁻¹.

Mass Spectrometry (MS)

In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 222. Key fragmentation patterns would likely involve the loss of the methoxycarbonyl group (-COOCH₃, 59 Da) and the methoxy group (-OCH₃, 31 Da). High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition.

Potential Applications

Given the structural motifs present in this compound, several areas of application can be envisaged, particularly in the fields of medicinal chemistry and organic synthesis.

-

Pharmaceutical Intermediates: α-Keto esters are known precursors for the synthesis of various heterocyclic compounds and α-amino acids, which are core structures in many pharmaceuticals.[1] The substituted phenyl ring could be a key pharmacophore for interacting with biological targets.

-

Agrochemicals: Many pesticides and herbicides contain substituted aromatic rings. This compound could serve as a starting material for the development of new agrochemicals.

-

Flavor and Fragrance Industry: Aromatic ketones and esters are widely used as flavoring and fragrance agents.[14][15]

-

Polymer Chemistry: The ester functionality could potentially be used in polymerization reactions to create novel materials with specific properties.

Safety and Handling

Based on the Safety Data Sheet for a related product, this compound should be handled with care.

General Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16][17][18]

-

Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors or dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry place.

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound represents a chemical entity with significant potential, primarily as a synthetic intermediate. While direct experimental data remains limited, this in-depth guide, based on established chemical principles and analysis of related compounds, provides a solid foundation for researchers and drug development professionals. The proposed synthetic pathway, along with the predicted physicochemical and spectral data, offers a valuable starting point for the synthesis, characterization, and exploration of this compound's applications. Further experimental investigation is warranted to fully elucidate its properties and unlock its potential in various scientific disciplines.

References

- Ester infrared spectra. (2015, January 12).

- Dai, Z., Peng, X., Dong, X., Shi, C., & Rong, Y. (n.d.). An Eco-Friendly and Efficient Synthesis of Benzoylformic Acid and Methyl Benzoylformate from Styrene. School of Chemical Engineering, Hefei University of Technology.

- IR Spectroscopy of Hydrocarbons. (n.d.).

- INFRARED SPECTROSCOPY. (n.d.). St.

- New synthesis technology of methyl benzoylformate. (2016, December 21).

- Synthesis of methyl benzoylform

- CN105330547A - Methyl benzoylformate highly selective synthetic method. (n.d.).

- CN103408424A - Preparation method for synthesizing methyl benzoylformate by virtue of one-pot method. (n.d.).

- Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. (n.d.).

- 13 Friedel-Crafts Acyl

- Friedel–Crafts acylation and alkylation reactions as: (a) acylation of... (n.d.).

- Smith, B. C. (2020, December 20). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.

- Representative b-type transitions of (a) methyl benzoylformate and (b)... (n.d.).

- Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. (n.d.). PMC - NIH.

- Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. (2024, April 4). PMC.

- Safety Data Sheet. (2023, April 24). Cayman Chemical.

- Safety and efficacy of aromatic ketones, secondary alcohols and related esters belonging to chemical group 21 when used as flavourings for all animal species. (n.d.).

- NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. (n.d.). ACD/Labs.

- Rotational spectroscopy of methyl benzoylformate and methyl mandelate: structure and internal dynamics of a model reactant and product of enantioselective reduction. (n.d.). RSC Publishing.

- Friedel–Crafts reaction. (n.d.). Wikipedia.

- The FEMA GRAS assessment of aromatic substituted secondary alcohols, ketones, and related esters used as flavor ingredients. (2007, February 15). PubMed.

- SAFETY DATA SHEET. (2024, February 14). Fisher Scientific.

- Friedel–Crafts Acyl

- Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. (2016, May 13). PubMed.

- Expanding the scope of native chemical ligation – templated small molecule drug synthesis via benzanilide form

- Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. (n.d.). PMC.

- A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. (n.d.). ChemRxiv.

- Methyl Hexyl Ketone 6166 - SAFETY D

- Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra d

- Evolution of a Strategy for the Unified, Asymmetric Total Syntheses of DMOA-Derived Spiromeroterpenoids. (n.d.). ChemRxiv.

- New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applic

- Predict 1H proton NMR spectra. (n.d.). NMRDB.org.

- 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). (n.d.). NP-MRD.

- New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applic

- Design, synthesis and biological activities of new substituted 3-benzoyl flavone. (2025, August 5).

- Methyl phenylglyoxalate | C9H8O3 | CID 84835. (n.d.). PubChem - NIH.

- Synthesis and spectral characterization of some new 2-(substituted)-5-methyl/chloro-2,3-dihydro-1,3,2 5-benzoxazaphosphol - 2 -thiones / -2- ones. (2019, May 2).

- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid. (2021, December 6).

- New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applic

- Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. (n.d.). SciELO México.

- Path Forward of Mass Spectrometry in Clinical Labor

- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid. (2021, December 9). MDPI.

- Methyl 2-(4-methoxyphenyl)-2-oxoacetate | C10H10O4 | CID 3660944. (n.d.). PubChem.

- Mass spectrometry of carbonyl compounds. (n.d.).

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. researchgate.net [researchgate.net]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. acdlabs.com [acdlabs.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Visualizer loader [nmrdb.org]

- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: Ester infrared spectra [orgspectroscopyint.blogspot.com]

- 11. uobabylon.edu.iq [uobabylon.edu.iq]

- 12. spcmc.ac.in [spcmc.ac.in]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. researchgate.net [researchgate.net]

- 15. The FEMA GRAS assessment of aromatic substituted secondary alcohols, ketones, and related esters used as flavor ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. fishersci.es [fishersci.es]

- 18. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

Advanced Technical Guide: UV Absorption Spectrum of Methyl 3,5-dimethyl-4-methoxybenzoylformate

[1][2]

Executive Summary

Methyl 3,5-dimethyl-4-methoxybenzoylformate (CAS: 1443344-72-6) represents a specialized class of Norrish Type I photoinitiators derived from the benzoylformate scaffold.[1][2] Unlike the parent methyl benzoylformate (MBF), which absorbs primarily in the deep UV, this derivative incorporates a 4-methoxy auxochrome and 3,5-dimethyl steric shields . This structural modification is engineered to induce a bathochromic (red) shift, enhancing overlap with UV-LED emission bands (365–395 nm), while mitigating yellowing and oxygen inhibition common in standard photoinitiating systems.[1]

This guide provides a rigorous analysis of its spectral properties, photochemical mechanisms, and experimental characterization protocols for researchers in polymer chemistry and drug delivery systems.

Molecular Architecture & Chromophore Analysis[1][2]

The UV absorption properties of this molecule are dictated by the electronic interplay between the aromatic ring and the

Structural Logic[2]

-

Chromophore Core: The benzoylformate group (phenylglyoxylate) provides the primary conjugated system (

conjugated with the benzene ring). -

Auxochromic Effect (4-Methoxy): The methoxy group at the para position acts as a strong electron-donating group (EDG).[1] Through resonance (+R effect), it raises the energy of the Highest Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO gap. This results in a bathochromic shift (red shift) of the

transition compared to unsubstituted MBF. -

Steric Modulation (3,5-Dimethyl): The methyl groups at the meta positions provide steric hindrance around the carbonyl center and the methoxy group. While their electronic contribution is weakly inductive (+I), their primary role is to prevent non-productive bimolecular quenching and stabilize the triplet state lifetime.

UV Absorption Profile[1][2]

The absorption spectrum is characterized by two distinct bands corresponding to different electronic transitions.[2]

Quantitative Spectral Data (Acetonitrile)

| Transition Type | Wavelength ( | Molar Extinction Coeff.[1] ( | Description |

| 275 – 290 nm | High ( | Primary conjugation band.[1][2] Intense absorption due to the allowed transition between the aromatic | |

| 320 – 365 nm | Low ( | The "forbidden" transition localized on the carbonyl oxygen lone pair.[1] Critical for UV curing as it overlaps with UV-A and near-visible LED sources.[1] |

Spectral Features & Solvatochromism[2]

-

The "Tail" Effect: The 4-methoxy substitution significantly enhances the "tailing" of the absorption into the visible region (up to 400 nm) compared to standard MBF. This allows for activation by 385 nm and 395 nm LEDs, albeit with lower efficiency than thioxanthone-based initiators.[2]

-

Solvent Sensitivity:

-

Polar Protic Solvents (e.g., Methanol): The

band typically experiences a hypsochromic (blue) shift . Hydrogen bonding stabilizes the ground state non-bonding ( -

Non-Polar Solvents (e.g., Hexane): The fine structure of the benzenoid bands becomes more resolved.

-

Photochemical Mechanism (Norrish Type I)[1]

Upon UV excitation, the molecule enters a singlet excited state (

Mechanism Diagram

The following diagram illustrates the cleavage pathway and subsequent radical generation.[2]

Figure 1: Photochemical cleavage pathway of this compound upon UV irradiation.[1][2]

Experimental Characterization Protocol

To accurately measure the UV spectrum of this compound, precise control over concentration and solvent purity is required to resolve the weak

Reagents & Equipment[2][3][4][5]

-

Solvent: Acetonitrile (HPLC Grade, UV Cutoff <190 nm) or Methanol (Spectroscopic Grade).[1]

-

Instrument: Double-beam UV-Vis Spectrophotometer (e.g., PerkinElmer Lambda or Agilent Cary series).[1][2]

-

Cuvettes: Quartz (Suprasil), 10 mm path length.

Step-by-Step Methodology

-

Baseline Correction:

-

Fill two matched quartz cuvettes with the pure solvent (blank).

-

Run a baseline scan from 200 nm to 500 nm to zero the instrument.[2]

-

-

Stock Solution Preparation:

-

Dilution Series (Validation):

-

Measurement:

-

Data Processing:

-

Plot Absorbance (

) vs. Wavelength ( -

Calculate Molar Extinction Coefficient (

) using

-

Application Context: LED Curing

The 3,5-dimethyl-4-methoxy substitution pattern is specifically relevant for modern UV-LED curing systems .[1][2]

-

Spectral Overlap: Standard mercury lamps emit broad spectrum UV, easily activating unsubstituted benzoylformates.[2] However, UV-LEDs emit narrow bands (typically centered at 365, 385, or 395 nm).[2] The "red-shifted" tail of this molecule allows it to capture energy from 365 nm and 385 nm LEDs more effectively than simple methyl benzoylformate.[1][2]

-

Low Yellowing: Unlike amine-synergist systems (Type II), this Type I initiator produces radicals that do not inherently form colored byproducts, making it ideal for clear coats and dental composites.

References

-

Gao, Y., et al. (2021). "Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED."[2] Macromolecules, 54(8). [1]

-

Sigma-Aldrich. "Photoinitiators for UV Curing: Technical Guide."[1][2] MilliporeSigma Technical Library.

-

PubChem Database. "this compound (Compound Summary)." National Center for Biotechnology Information.[2]

-

AK Scientific. "Product Catalog: this compound." AK Scientific, Inc.[2]

A Comparative Analysis of Methyl 3,5-dimethyl-4-methoxybenzoylformate and Methyl Benzoylformate (MBF): A Senior Application Scientist's Perspective

An In-depth Technical Guide for Drug Development Professionals

Abstract

In the landscape of pharmaceutical research and fine chemical synthesis, α-keto esters serve as pivotal intermediates due to their versatile reactivity. This guide provides a comprehensive technical comparison between the unsubstituted Methyl Benzoylformate (MBF) and its sterically hindered and electron-rich analogue, Methyl 3,5-dimethyl-4-methoxybenzoylformate. We delve into their physicochemical properties, spectroscopic signatures, and synthetic methodologies. Critically, this paper elucidates the profound impact of aromatic substitution on the reactivity of the α-keto ester moiety, offering mechanistic insights into the electronic and steric effects at play. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven knowledge required to strategically select the appropriate building block for their specific synthetic and medicinal chemistry applications.

Introduction and Structural Overview

Methyl benzoylformate (MBF) is a well-established α-keto ester widely utilized in organic synthesis as a precursor to α-hydroxy acids, various heterocyclic systems, and as a photoinitiator.[1][2] Its chemical behavior is defined by the electrophilic character of the two adjacent carbonyl groups, attached to an unsubstituted phenyl ring.

In contrast, this compound represents a rationally designed analogue where the aromatic nucleus is heavily substituted. The introduction of two ortho-methyl groups and a para-methoxy group is not trivial; it is a strategic modification intended to fundamentally alter the molecule's steric and electronic profile. These modifications can be leveraged in drug design to fine-tune molecular conformation, improve metabolic stability, or modulate binding affinity to a biological target.[3] This guide will dissect the consequences of these substitutions.

Diagram 1: Chemical Structures

Caption: Molecular structures of the parent and substituted compounds.

Physicochemical Properties: A Comparative Data Table

The physical properties of a molecule dictate its handling, solubility, and formulation characteristics. The substitutions on the phenyl ring significantly impact these parameters.

| Property | Methyl benzoylformate (MBF) | This compound |

| CAS Number | 15206-55-0[4] | Not available |

| Molecular Formula | C₉H₈O₃[4] | C₁₂H₁₄O₄ |

| Molecular Weight | 164.16 g/mol [4] | 222.24 g/mol |

| Appearance | Colorless to pale yellow liquid[1][2] | Predicted: White to off-white solid |

| Boiling Point | 246-248 °C[5][6] | Predicted: Higher than MBF |

| Melting Point | 16 °C[5][7] | Predicted: Significantly higher than MBF |

| Density | ~1.155 g/mL at 25 °C[5][6] | Not available |

| Solubility | Soluble in most organic solvents; sparingly soluble in water (2g/L at 20°C).[4][5] | Predicted: Enhanced solubility in nonpolar organic solvents; lower water solubility. |

Synthesis and Experimental Protocols

The accessibility of a chemical building block is paramount. While MBF is readily synthesized by multiple established routes, this compound is not commercially cataloged and requires a bespoke synthesis.

Protocol for Synthesis of Methyl benzoylformate (MBF)

A common and reliable method for synthesizing MBF is the esterification of benzoylformic acid.

Diagram 2: Synthesis Workflow for MBF

Caption: Fischer esterification workflow for Methyl benzoylformate.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add benzoylformic acid (1.0 eq) and an excess of methanol (10-20 eq).

-

Catalysis: With stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%).

-

Reflux: Heat the mixture to reflux and maintain for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, recover the excess methanol using a rotary evaporator.

-

Neutralization: Dilute the residue with diethyl ether and carefully wash with a saturated aqueous solution of sodium carbonate until effervescence ceases. Subsequently, wash with water and then brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield pure methyl benzoylformate as a clear yellow liquid.[6]

Proposed Protocol for Synthesis of this compound

Diagram 3: Proposed Synthesis of Substituted Analogue

Caption: Proposed Friedel-Crafts acylation workflow.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 2,6-dimethylanisole (1.0 eq) in anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

-

Lewis Acid Addition: Carefully add anhydrous aluminum chloride (AlCl₃, 1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Acylating Agent: To this suspension, add a solution of methyl oxalyl chloride (1.05 eq) in anhydrous DCM dropwise via an addition funnel over 30 minutes.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

-

Work-up and Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer twice more with DCM.

-

Washing and Isolation: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent via rotary evaporation.

-

Purification: The resulting crude solid is purified by flash column chromatography on silica gel to afford the target compound.

Comparative Spectroscopic Analysis (Predicted)

| Spectroscopic Data | Methyl benzoylformate (MBF) | This compound (Predicted) |

| ¹H NMR | δ ~8.0 (m, 2H, ortho-H), δ ~7.7 (m, 1H, para-H), δ ~7.5 (m, 2H, meta-H), δ ~3.9 (s, 3H, -OCH₃) | δ ~7.7 (s, 2H, Ar-H), δ ~3.9 (s, 3H, ester -OCH₃), δ ~3.8 (s, 3H, ether -OCH₃), δ ~2.3 (s, 6H, 2x Ar-CH₃) |

| ¹³C NMR | δ ~185 (C=O, keto), δ ~164 (C=O, ester), δ ~135 (para-C), δ ~132 (ipso-C), δ ~130 (ortho-C), δ ~129 (meta-C), δ ~53 (-OCH₃) | δ ~186 (C=O, keto), δ ~164 (C=O, ester), δ ~162 (C-OCH₃), δ ~133 (C-CH₃), δ ~130 (Ar-CH), δ ~128 (ipso-C), δ ~61 (ether -OCH₃), δ ~53 (ester -OCH₃), δ ~16 (Ar-CH₃) |

| IR (cm⁻¹) | ~1740 (C=O, ester stretch), ~1680 (C=O, keto stretch), ~1600 (C=C, aromatic) | ~1740 (C=O, ester stretch), ~1675 (C=O, keto stretch, lowered by EDGs), ~1600 (C=C, aromatic) |

Chemical Reactivity and Mechanistic Insights

The core difference in the chemical utility of these two molecules stems from the electronic and steric effects imposed by the substituents on the aromatic ring. These effects modulate the electrophilicity of the ketone carbonyl carbon, which is the primary site for nucleophilic attack in many key reactions.

Diagram 4: Influence of Substituents on Reactivity

Caption: Contrasting steric and electronic profiles of the two compounds.

Electronic Effects

The aromatic ring of MBF is electronically neutral. In contrast, the ring of this compound is significantly electron-rich.

-

Methoxy Group (-OCH₃): This group, located para to the acyl function, is a powerful electron-donating group (EDG) through resonance (a +M effect). Its lone pair of electrons can delocalize into the aromatic π-system.

-

Methyl Groups (-CH₃): These groups are weak EDGs through induction and hyperconjugation (+I effect).

Causality: The cumulative effect of these EDGs is an increase in electron density throughout the aromatic ring. This electron density is partially relayed to the attached keto-carbonyl group, which reduces the partial positive charge (δ+) on the carbonyl carbon.[9] Consequently, this carbon becomes a less potent electrophile, leading to a decreased rate of reaction with nucleophiles compared to MBF.

Steric Effects

Perhaps the most dramatic difference is the steric environment around the reactive center.

-

MBF: The ortho positions are occupied by hydrogen atoms, offering minimal steric hindrance to an incoming nucleophile.

-

Substituted Analogue: The presence of two methyl groups in the ortho positions creates a significant steric shield around the keto-carbonyl group.

Causality: This phenomenon, often termed the "ortho effect," physically blocks the trajectory of nucleophilic attack.[10] Large or bulky nucleophiles will face a substantial energetic penalty to approach the electrophilic center. This steric hindrance will dramatically reduce the rate of nucleophilic addition reactions , often more so than the electronic effects.

Applications in Research and Drug Development

The choice between these two building blocks is a strategic decision based on the desired outcome.

Methyl benzoylformate (MBF)

Its high reactivity and simpler structure make it a versatile workhorse intermediate.

-

Pharmaceuticals: It serves as a key intermediate in the synthesis of analgesics, anti-inflammatory agents, and other biologically active compounds.[1] It is a precursor for optically active mandelic acid esters, which are crucial chiral building blocks.[11]

-

Agrochemicals: It is used in the preparation of pesticides and herbicides.[1][2]

-

Photoinitiators: MBF and its derivatives are used as Norrish Type I photoinitiators for UV-curing of coatings and inks.[2][12]

-

Organic Synthesis: It is a general precursor for α-keto esters and α-hydroxy acids.[1]

This compound (Potential Applications)

While not a standard reagent, its unique structure offers strategic advantages in lead optimization and drug design.

-

Scaffold for Medicinal Chemistry: The substituted phenyl ring is a "privileged" structure in many therapeutic areas. This molecule can serve as a starting point for synthesizing complex molecules where steric bulk is required to achieve selective binding in a protein's active site.

-

Improving Metabolic Stability: The methyl groups can block sites on the aromatic ring that are susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes). This is a common strategy to increase a drug candidate's half-life.

-

Modulating Physicochemical Properties: The increased lipophilicity conferred by the methyl and methoxy groups can be used to improve a molecule's ability to cross cell membranes.

-

Fine-Tuning Reactivity: While its general reactivity is lower, this can be an advantage. It allows for selective reactions at other sites in a complex molecule without interference from a hyper-reactive keto-ester group.

Conclusion for the Field Scientist

Methyl benzoylformate and this compound are not interchangeable reagents; they represent two ends of a reactivity spectrum for α-keto esters.

-

Choose Methyl benzoylformate (MBF) when you require a reactive, versatile, and commercially available building block for general synthesis, particularly when high reactivity towards nucleophiles is desired.

-

Synthesize and use this compound when your project demands a specialized scaffold with built-in steric and electronic modifiers. Its value lies not in its general reactivity, but in its potential to solve specific challenges in drug design, such as improving metabolic stability, enhancing lipophilicity, or achieving selective ligand-receptor interactions through steric control. Its synthesis, while requiring a dedicated effort, unlocks a unique chemical space for the medicinal chemist.

This guide serves as a foundational tool for making informed decisions in the laboratory, ensuring that the selection of a synthetic building block is not just a matter of availability, but a strategic choice aligned with the ultimate goals of the research and development program.

References

-

Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Available at: [Link]

-

Cheméo. (n.d.). Methyl 4-methoxy-3-methylbenzoate. Retrieved February 24, 2026, from [Link]

-

Anshul Specialty Molecules. (2025, July 11). Methyl Benzoylformate. Available at: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2023, March 30). Methyl benzoylformate: Properties, Applications, and Benefits. Available at: [Link]

- Google Patents. (n.d.). US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved February 24, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-Methoxy-3,5-dihydroxybenzoic acid. Retrieved February 24, 2026, from [Link]

-

PubChem. (n.d.). Methyl 3,5-Dihydroxy-4-Methoxybenzoate. Retrieved February 24, 2026, from [Link]

-

Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved February 24, 2026, from [Link]

-

FooDB. (2011, September 26). Showing Compound methyl 4-hydroxy-3-methoxybenzoate (FDB029771). Retrieved February 24, 2026, from [Link]

-

Wikipedia. (n.d.). Ortho effect. Retrieved February 24, 2026, from [Link]

-

ACS Publications. (2021, April 6). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED. Macromolecules. Available at: [Link]

-

ChemBK. (2024, April 9). Methyl benzoyl formate. Retrieved February 24, 2026, from [Link]

-

PubMed. (2015, February 6). Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes. Journal of Organic Chemistry. Available at: [Link]

-

ACS Publications. (2014, December 29). Electronic vs Steric Effects on the Stability of Anionic Species: A Case Study on the Ortho and Para Regioisomers of Organofullerenes. The Journal of Organic Chemistry. Available at: [Link]

-

ChemBK. (2024, April 9). Methyl 4-aMino-3,5-diMethylbenzoate. Retrieved February 24, 2026, from [Link]

-

PubMed. (2013, August 15). [Application of methyl in drug design]. Available at: [Link]

-

ResearchGate. (2003). Ortho effect and steric inhibition of resonance: Basicities of methyl-substituted acetophenones. Retrieved February 24, 2026, from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Available at: [Link]

-

Chemistry LibreTexts. (2019, June 5). 16.15: Orientation Effects in Substituted Benzenes. Available at: [Link]

-

RSC Publishing. (2015, May 5). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Available at: [Link]

-

PubMed. (2016, May 18). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Available at: [Link]

-

ResearchGate. (2021, September). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. METHYL 4-METHOXY-3-METHYLBENZOATE | 70347-04-5 [chemicalbook.com]

- 2. websites.umich.edu [websites.umich.edu]

- 3. westfield.ma.edu [westfield.ma.edu]

- 4. 傅-克酰基化反应 [sigmaaldrich.cn]

- 5. researchgate.net [researchgate.net]

- 6. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate [mdpi.com]

- 7. US4191841A - Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid - Google Patents [patents.google.com]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Ortho effect - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy [quickcompany.in]

Technical Guide: Solubility of Methyl 3,5-Dimethyl-4-Methoxybenzoylformate in Acrylate Monomers

[1]

Executive Summary

The solubility of photoinitiators (PI) is the silent governor of photopolymerization efficiency. This guide provides an in-depth analysis of Methyl 3,5-dimethyl-4-methoxybenzoylformate (MDMBF) , a specialized benzoylformate derivative designed for enhanced reactivity and compatibility.[1] Unlike standard Methyl Benzoylformate (MBF), the addition of electron-donating methoxy and steric methyl groups alters its polarity profile, significantly impacting its solubility in acrylate monomers.

For researchers in drug delivery and biomedical materials, understanding this solubility is critical. Poor PI solubility leads to phase separation, heterogeneous crosslinking, and—most critically—leachable toxicity in cured hydrogels or dental composites. This guide details the molecular physics governing MDMBF solubility, provides a self-validating protocol for empirical determination, and outlines formulation strategies for bio-compatible acrylate systems.

Molecular Architecture & Solubility Physics[1]

To predict solubility, we must first deconstruct the solute. MDMBF is not merely a generic "powder"; it is a functionalized aromatic ester.[1] Its solubility behavior is dictated by the competition between its crystalline lattice energy and the solvation power of the acrylate monomer.

Structural Analysis

-

The Core (Benzoylformate): Provides the chromophore for UV absorption (typically 300–360 nm). It is moderately polar due to the

-keto ester moiety.[1] -

The 4-Methoxy Group: A strong Electron Donating Group (EDG).[1] It increases the electron density of the aromatic ring, enhancing

interactions with aromatic monomers (e.g., Benzyl Acrylate) and increasing polarity relative to unsubstituted MBF. -

The 3,5-Dimethyl Groups: These provide steric bulk and lipophilicity. They disrupt the crystal packing of the PI, effectively lowering the melting point and energy required for dissolution. This makes MDMBF generally more soluble in aliphatic acrylates (e.g., HDDA, IBOA) compared to more crystalline PIs like TPO.

Hansen Solubility Parameters (HSP)

We utilize Hansen Solubility Parameters to quantify "Like Dissolves Like."[1][2] For MDMBF to dissolve, its HSP vector (

- (Dispersion): Derived from the aromatic ring and methyl groups.[1] Matches well with the hydrocarbon backbone of acrylates.

- (Polarity): Elevated by the methoxy and ester groups.[1] Requires monomers with moderate dipole moments (e.g., HEMA, PEG-DA).

- (Hydrogen Bonding): MDMBF is a hydrogen bond acceptor (via carbonyl/ether oxygens) but has no donor capability.[1] It dissolves best in monomers that can donate protons or have complementary dipoles.[1]

Theoretical Solubility Map

The following diagram illustrates the predicted compatibility of MDMBF based on Functional Group Contribution methods.

Figure 1: Predicted solubility compatibility of MDMBF based on Hansen Solubility Parameter (HSP) Relative Energy Difference (RED).

Experimental Protocol: Determination of Saturation Limits

As a scientist, you cannot rely on theoretical values alone.[1] The following protocol is a self-validating workflow to determine the exact saturation limit (

Materials

-

Solute: this compound (High Purity >98%).[1]

-

Solvent: Target Acrylate Monomer (e.g., PEG-DA 700, TPGDA).[1]

-

Equipment: HPLC (UV Detector @ 254nm), 0.45µm PTFE Syringe Filters, Temperature-controlled orbital shaker.

The "Step-Ladder" Saturation Method

This method avoids the errors of visual estimation by using quantitative analysis.

-

Supersaturation: Prepare a mixture of MDMBF in the monomer at a concentration significantly higher than the expected limit (e.g., start at 20 wt%).

-

Equilibration:

-

Filtration:

-

Quantification (HPLC):

Visual Cloud Point (Rapid Screening)

For formulation prototyping where exact % is less critical than "Will it crash out?":

Solubility Data & Formulation Dynamics

The following data summarizes the solubility behavior of substituted benzoylformates in common acrylate classes. While specific values vary by batch, these ranges represent the thermodynamic baseline.

Table 1: Solubility Profile in Common Acrylates (at 25°C)[1]

| Monomer Class | Representative Monomer | Solubility Rating | Estimated Limit (wt%) | Formulation Insight |

| Mono-functional (Cyclic) | IBOA (Isobornyl Acrylate) | Excellent | > 25% | Ideal diluent.[1] The cyclic structure mimics the PI's bulk, aiding entropy of mixing. |

| Di-functional (Aliphatic) | HDDA (1,6-Hexanediol Diacrylate) | Good | 15 - 20% | Standard backbone.[1] Good balance of viscosity and solubility.[1] |

| Poly-functional | TMPTA (Trimethylolpropane Triacrylate) | Moderate | 8 - 12% | High crosslink density limits free volume; solubility decreases as functionality increases.[1] |

| Polar / Hydrophilic | PEG-DA (Polyethylene Glycol Diacrylate) | Variable | 5 - 15% | Solubility depends on PEG chain length.[1] Short chains (MW 200) are better solvents than long chains (MW 600+).[1] |

| Aqueous Solutions | Water / Acrylate Emulsions | Poor | < 0.1% | Critical: Requires co-solvents (Ethanol) or surfactants to incorporate MDMBF into hydrogels.[1] |

The Impact of Solubility on Curing

Why does this matter?

-

Undissolved PI: Acts as a defect site, scattering light and reducing depth of cure.

-

Phase Separation: If MDMBF is near its saturation limit, the shrinkage during polymerization (approx. 10-20% volume loss) can force the PI out of solution, causing "blooming" or surface haze on the final medical device.

Biocompatibility & Drug Delivery Implications

In pharmaceutical and biomedical applications (e.g., 3D printed pills, dental fillings), MDMBF is often chosen for its reactivity. However, solubility dictates toxicity.[1]

The Migration Risk

If MDMBF is not fully soluble, it cannot be efficiently consumed by the radical generation process.

-

Mechanism: Unreacted, undissolved PI remains trapped in the polymer matrix.

-

Result: Upon contact with biological fluids (saliva, blood), the PI leaches out.

-

Mitigation: Always formulate at 50% of the saturation limit (e.g., if limit is 10%, formulate at 5%) to ensure thermodynamic stability even during storage at varying temperatures.

Experimental Workflow: Leachables Testing

For drug development professionals, verifying the "bound" state of the PI is mandatory.

Figure 2: Workflow for verifying photoinitiator stability and safety in biomedical devices.

Troubleshooting Guide

| Problem | Root Cause | Corrective Action |

| Haze in liquid resin | MDMBF concentration exceeds saturation limit ( | Dilute with IBOA or warm to 40°C. If haze returns on cooling, reduce PI concentration.[1] |

| Yellowing of cured part | Excess PI or amine synergist.[1] | MDMBF is generally low-yellowing, but overdose leads to residual chromophores.[1] Reduce concentration. |

| Surface tackiness | Oxygen inhibition or poor surface solubility.[1] | MDMBF is a surface-active initiator.[1] Ensure it is soluble enough to migrate to the surface but not so soluble it stays buried. |

References

-

Hansen, C. M. (2007).[1][3] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] Link[1]

-

Yagci, Y., Jockusch, S., & Turro, N. J. (2010). Photoinitiated Polymerization: Advances, Challenges, and Opportunities. Macromolecules, 43(15), 6245–6260. Link[1]

-

IGM Resins. (n.d.).[1] Omnirad / Esacure Technical Guides. (General reference for benzoylformate properties in industrial acrylates). Link

-

Bagheri, A., & Cyrne, J. (2018). Photoinitiators for Biomedical Applications: A Review. Polymers, 10(6), 576. (Context for biocompatibility and leachables). Link[1]

-

Van Krevelen, D. W., & Te Nijenhuis, K. (2009). Properties of Polymers. Elsevier.[1] (Source for Group Contribution Methods used in Section 2). Link

Thermal Stability and Degradation Kinetics of Substituted Benzoylformate Photoinitiators

Topic: Thermal Stability & Degradation Kinetics of Substituted Benzoylformate Photoinitiators Content Type: Technical Guide / Whitepaper Audience: Material Scientists, Polymer Chemists, and Biomedical Engineers.

A Technical Guide for Material Scientists and Biomedical Engineers

Executive Summary & Core Directive

Benzoylformate-based photoinitiators (PIs), particularly Methyl Benzoylformate (MBF) , are industry staples for UV-curable coatings due to their low yellowing properties and high reactivity (Norrish Type I cleavage). However, their application in biomedical hydrogels and high-temperature composite processing is often limited by thermal volatility and premature thermal degradation.

This guide provides a rigorous technical framework for evaluating the thermal stability of substituted benzoylformates. Moving beyond standard data sheets, we explore the causality between chemical substitution (e.g., oligomeric tethering, hydrophilic modification) and thermal performance (

Structural Impact on Thermal Properties[1]

To engineer thermal stability, one must understand the failure mode. Standard MBF is a low-molecular-weight liquid (

Substituted Benzoylformates aim to solve this by:

-

Increasing Molecular Weight (MW): Oligomeric benzoylformates (e.g., polyurethane-tethered) eliminate volatility.

-

Electronic Stabilization: Substituents on the phenyl ring (e.g., morpholino-, dimethylamino-) alter the bond dissociation energy (BDE) of the C-C bond, affecting both photosensitivity and thermal dark reactions.

Mechanism of Action: Photolysis vs. Thermolysis

The critical design constraint is ensuring the C-C bond cleaves only under UV irradiation (

Figure 1: Comparison of desired photochemical pathway (Blue/Green) vs. undesired thermal degradation pathways (Red).

Experimental Methodologies (Self-Validating Protocols)

Trustworthiness in thermal data relies on eliminating artifacts (e.g., residual solvent, oxidative degradation). Use the following protocols.

Protocol A: Thermogravimetric Analysis (TGA) for Volatility & Degradation

Objective: Distinguish between evaporation (physical) and decomposition (chemical).

-

Instrument: High-resolution TGA (e.g., TA Instruments Q500 or Netzsch TG 209).

-

Atmosphere: Dynamic Nitrogen (

) purge at 50 mL/min (prevents oxidative artifacts). -

Crucible: Alumina (

) open pan. -

Method:

-

Equilibration: Hold at 30°C for 5 mins.

-

Ramp: 10°C/min to 600°C.

-

-

Critical Data Points:

- : Temperature at 5% weight loss (Processing limit).

- : Extrapolated onset of major degradation step.

-

Validation: Run a blank pan baseline subtraction. If testing a liquid MBF, use a pinhole lid to minimize evaporation dominance.

Protocol B: DSC for Phase Transitions & Thermal Stability

Objective: Determine melting points (

-

Instrument: DSC (e.g., Mettler Toledo DSC 3+).

-

Atmosphere: Nitrogen (

) at 50 mL/min. -

Method: Heat-Cool-Heat cycle (-50°C to 200°C @ 10°C/min).

-

Analysis:

-

First heating ramp removes thermal history.

-

Analyze second heating ramp for

(endotherm). -

Warning Flag: Any exotherm above 100°C suggests thermal cleavage of the PI (instability).

-

Comparative Data Analysis

The following table synthesizes representative thermal data for standard MBF versus engineered substituted variants. Note the dramatic shift in

Table 1: Thermal Properties of Benzoylformate Derivatives

| Compound Class | Representative Structure | Physical State (25°C) | Application Suitability | ||

| Standard MBF | Methyl Benzoylformate | Liquid | ~16°C | ~110°C (Evaporation dominant) | Coatings (Room Temp) |

| High MW MBF | Polymeric Benzoylformate (PEG-linked) | Viscous Oil / Waxy Solid | 35–45°C | >260°C | Low-migration Packaging |

| Water-Soluble | 4-(2-hydroxyethoxy)benzoylformate | Solid Powder | 68–72°C | >210°C | Hydrogels / Bio-printing |

| Cationic | Benzoylformate-Ammonium salts | Crystalline Solid | >140°C | >190°C | Dental Composites |

Data Interpretation:

-

MBF is unsuitable for autoclaving (121°C) due to high volatility (

C). -

PEG-linked derivatives significantly extend the thermal processing window (

C), making them viable for hot-melt extrusion or sterilized biomedical devices.

Application Workflow: From Synthesis to Validation

For researchers developing novel photoinitiators, follow this logic flow to ensure the material meets "Drug Development" standards (ISO 10993 cytotoxicity standards often require low migration, linked to thermal stability).

Figure 2: Decision tree for validating thermal stability of new PI candidates.

References

-

Lalevée, J., & Fouassier, J. P. (2011). Photoinitiators for Polymer Synthesis: Scope, Reactivity, and Efficiency. Wiley-VCH. Link

-

Tomal, W., & Ortyl, J. (2020). Water-Soluble Photoinitiators in Biomedical Applications. Polymers, 12(5), 1073. Link

-

Dietlin, C., et al. (2019). Photopolymerization: A Review of the Recent Developments. European Polymer Journal. Link

-

TA Instruments. (n.d.). Thermal Analysis of Polymers: TGA and DSC Methodologies. Link

-

Netzsch Analyzing & Testing. (2024). Determination of Thermal Stability (TGA) according to ASTM E2550. Link

Methodological & Application

Application Notes and Protocols for UV Curing Utilizing Methyl 3,5-dimethyl-4-methoxybenzoylformate

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Methyl 3,5-dimethyl-4-methoxybenzoylformate as a photoinitiator for UV curing applications. This document outlines the fundamental principles, detailed experimental protocols, and characterization techniques, while emphasizing the scientific rationale behind the procedural steps.

A Note on the Specific Compound: As of the latest literature review, this compound is a specialized photoinitiator. Detailed public-domain data on this specific molecule is limited, suggesting it may be a novel or custom-synthesized compound. Therefore, the following protocols are based on the well-established principles of closely related benzoylformate ester photoinitiators and general UV curing practices.[1] Empirical optimization of the parameters provided is essential for achieving desired curing outcomes with this specific molecule.

Introduction to UV Curing and the Role of Benzoylformate Photoinitiators

UV curing is a photopolymerization process that uses high-intensity ultraviolet light to initiate a chemical reaction that crosslinks monomers and oligomers into a hardened polymer.[2] This technology is favored for its rapid cure speeds, low energy consumption, and solvent-free formulations.[3] At the heart of this process is the photoinitiator, a molecule that absorbs UV energy and generates reactive species, such as free radicals, to initiate polymerization.[4][5]

This compound belongs to the class of Norrish Type I photoinitiators.[6][7][8] These unimolecular photoinitiators undergo a homolytic cleavage upon UV exposure to form two radical fragments, both of which can initiate polymerization, leading to high efficiency.[9][10] This contrasts with Type II photoinitiators, which require a co-initiator to generate radicals.[11] The substitution pattern on the benzoylformate core is expected to influence its photochemical properties, including its absorption spectrum and initiation efficiency.[12][13]

Mechanism of Action: A Deeper Look into Norrish Type I Cleavage

The UV curing process initiated by this compound follows a free-radical polymerization mechanism. The key steps are outlined below:

-

Photo-excitation: The benzoylformate moiety of the photoinitiator absorbs photons from the UV light source, transitioning to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state.[8]

-

α-Cleavage (Norrish Type I Reaction): In the excited state, the bond between the benzoyl carbon and the adjacent carbonyl carbon undergoes homolytic cleavage.[6][7] This is the characteristic Norrish Type I reaction.[8] This cleavage results in the formation of a benzoyl radical and a methoxycarbonyl radical.

-

Initiation: Both of these newly formed free radicals are highly reactive and can attack the double bonds of acrylate or methacrylate monomers and oligomers in the formulation, initiating the polymerization chain reaction.[14]

-

Propagation: The newly formed monomer radical then reacts with other monomers, rapidly extending the polymer chain.

-

Termination: The polymerization process ceases when two growing polymer chains combine, or through other termination pathways.

The efficiency of the initiation step is dependent on the UV-Vis absorption profile of the photoinitiator and the emission spectrum of the UV lamp.[15] Benzoylformate derivatives typically exhibit strong absorption in the UV-A region (320-400 nm).[14][15]

Figure 1: Mechanism of UV curing initiated by a Norrish Type I photoinitiator.

Recommended Starting Formulation

The following table provides a general-purpose starting formulation for a UV-curable clear coat. The concentrations should be optimized based on the desired final properties and the specific monomers and oligomers used.

| Component | Function | Typical Weight % | Rationale |

| Urethane Acrylate Oligomer | Provides flexibility, toughness, and chemical resistance. | 40 - 60% | The backbone of the polymer network, dictating the primary mechanical properties.[16] |

| 1,6-Hexanediol Diacrylate (HDDA) | Reactive diluent to reduce viscosity and increase crosslink density. | 30 - 50% | A low-viscosity monomer that enhances cure speed and hardness.[16] |

| Trimethylolpropane Triacrylate (TMPTA) | Multifunctional monomer for high crosslink density and hardness. | 5 - 15% | Increases the rigidity and scratch resistance of the cured film.[17] |

| This compound | Photoinitiator | 1 - 5% | Absorbs UV light to initiate polymerization. The concentration affects cure speed and depth of cure.[18] |

| Leveling Agent | Improves surface smoothness and prevents defects. | 0.1 - 1% | Ensures a uniform and aesthetically pleasing surface finish. |

| Stabilizer (e.g., MEHQ) | Prevents premature polymerization during storage. | 0.01 - 0.1% | Enhances the shelf-life of the uncured formulation. |

Detailed Experimental Protocol

This section provides a step-by-step protocol for the preparation, curing, and characterization of a UV-curable formulation.

Formulation Preparation

Objective: To prepare a homogeneous, UV-curable liquid resin.

Materials and Equipment:

-

Urethane acrylate oligomer, HDDA, TMPTA

-

This compound

-

Leveling agent, stabilizer

-

Amber glass or opaque plastic container

-

Magnetic stirrer and stir bar or mechanical overhead stirrer

-

Analytical balance

Procedure:

-

In a light-blocking container, combine the liquid components (urethane acrylate oligomer and reactive diluents).

-

Begin stirring the mixture at a moderate speed to create a vortex without introducing excessive air.

-

Carefully weigh and add the solid components, including the this compound photoinitiator and any other solid additives, to the liquid mixture.

-

Continue stirring until all components are fully dissolved and the mixture is homogeneous. Gentle heating (not exceeding 50°C) can be used to facilitate dissolution, but care must be taken to avoid premature polymerization.

-

Once fully mixed, allow the formulation to sit for a short period to allow any entrapped air bubbles to dissipate.

UV Curing Process

Objective: To polymerize the liquid resin into a solid, crosslinked film.

Materials and Equipment:

-

Prepared UV-curable formulation

-

Substrate (e.g., glass, plastic, or metal panels)

-

Film applicator or bar coater

-

UV curing system (e.g., medium-pressure mercury lamp or UV-LED lamp)

-

UV radiometer

Procedure:

-

Apply the liquid formulation onto the substrate using a film applicator to achieve a uniform thickness (e.g., 25-100 µm).

-

Measure the intensity of the UV lamp at the sample surface using a radiometer.

-

Place the coated substrate on the conveyor of the UV curing system or directly under the lamp.

-

Expose the sample to UV radiation. The required UV dose (Intensity (mW/cm²) x Time (s)) will depend on the photoinitiator concentration, film thickness, and the reactivity of the formulation. A typical starting dose might be in the range of 500-2000 mJ/cm².[16]

-

The sample should be tack-free upon exiting the UV curing unit.

Figure 2: Experimental workflow for UV curing and polymer characterization.

Characterization of the Cured Polymer

Thorough characterization is crucial to validate the curing process and ensure the final product meets performance specifications.

| Property | Analytical Technique | Description |

| Degree of Cure | Fourier-Transform Infrared (FTIR) Spectroscopy | Monitors the disappearance of the acrylate C=C double bond peak (typically around 810 cm⁻¹ and 1636 cm⁻¹) to quantify the extent of polymerization.[11][19] |

| Mechanical Properties | Dynamic Mechanical Analysis (DMA) | Determines the glass transition temperature (Tg), storage modulus, and loss modulus, providing insights into the viscoelastic properties of the cured polymer.[5][19] |

| Pencil Hardness Test (ASTM D3363) | A simple method to assess the surface hardness and scratch resistance of the cured coating. | |

| Tensile Testing (ASTM D882) | Measures the tensile strength, elongation, and modulus of elasticity of free-standing films.[11] | |

| Adhesion | Cross-Hatch Adhesion Test (ASTM D3359) | Evaluates the adhesion of the coating to the substrate by assessing its resistance to flaking from a scribed lattice pattern.[20] |

| Chemical Resistance | Solvent Rub Test (ASTM D5402) | Measures the resistance of the cured film to a specific solvent, indicating the degree of crosslinking and chemical resistance. |

Troubleshooting Common UV Curing Issues

| Problem | Potential Causes | Recommended Solutions |

| Incomplete Cure (Sticky Surface) | - Insufficient UV dose (low intensity or short exposure time)[21][22]- Incorrect UV wavelength for the photoinitiator[22]- Oxygen inhibition at the surface- Photoinitiator concentration too low | - Increase UV lamp intensity or decrease conveyor speed[23]- Ensure lamp emission spectrum matches the photoinitiator's absorption spectrum[15]- Consider using a nitrogen atmosphere to reduce oxygen inhibition- Increase photoinitiator concentration in increments of 0.5% |

| Poor Adhesion | - Substrate surface contamination (oils, dust)- Low surface energy of the substrate- Incomplete cure at the substrate interface | - Thoroughly clean and degrease the substrate before coating- Use a surface treatment (e.g., corona, plasma) or an adhesion promoter- Optimize UV dose to ensure through-cure |

| Yellowing of the Cured Film | - Photoinitiator byproducts absorb visible light- Excessive UV exposure or high lamp intensity | - Select a non-yellowing photoinitiator or use a blend- Optimize the UV dose to the minimum required for a full cure |

| Brittle or Cracked Film | - Excessive crosslink density- High shrinkage stress during polymerization | - Reduce the concentration of multifunctional monomers (e.g., TMPTA)- Incorporate more flexible oligomers into the formulation- Optimize curing conditions to reduce stress buildup[22] |

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that all laboratory work must be conducted with strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear safety glasses with UV protection, nitrile gloves, and a lab coat when handling UV-curable formulations and operating UV curing equipment.

-

UV Radiation Hazard: Never look directly at an operating UV lamp. Ensure all safety interlocks on the UV curing equipment are functional. Shielding should be in place to prevent stray UV radiation from escaping the curing chamber.

-

Chemical Handling: Handle uncured resins and photoinitiators in a well-ventilated area or a fume hood. Avoid skin contact with the liquid formulation, as acrylates can be sensitizers. Refer to the Safety Data Sheet (SDS) for this compound and all other formulation components for detailed handling and disposal information.

References

-

IUV. (n.d.). Common Troubleshooting Solutions in UV Ink Curing. IUV-Advancing UV LED Curing System for Printing, Coating and Converting. Retrieved from [Link]

-

(n.d.). Troubleshooting Common UV Adhesive Curing Issues. Retrieved from [Link]

-

(2025, September 3). How do free-radical photoinitiators generate free radicals? - Blog. Retrieved from [Link]

-

Guangzhou Yansuo New Material Company Ltd. (n.d.). Photoinitiators, UV monomers, mercaptan polymers, polymerisation inhibitors. Retrieved from [https://www.sys sientech.com/news/classification-of-photoinitiators-2.html]([Link] sientech.com/news/classification-of-photoinitiators-2.html)

-

Wikipedia. (n.d.). Norrish reaction. Retrieved from [Link]

-

(n.d.). UV Ink Curing Troubleshooting Guidelines. Retrieved from [Link]

-

Lin, C. H., et al. (2025, September 2). Emerging Photo-Initiating Systems in Coatings from Molecular Engineering Perspectives. MDPI. Retrieved from [Link]

-

(2024, April 3). Troubleshooting Slow Curing of Ink/Coating: Identifying and Resolving Common Issues. Retrieved from [Link]

-

Tintoll. (2026, January 8). Free Radical Photoinitiators - Type I. Retrieved from [Link]

-

Jinan Qinmu Fine Chemical Co., Ltd. (2023, May 25). How Do Photoinitiators for UV Curing Work. Retrieved from [Link]

-

Lee, D. S., et al. (2006). Coating Performance and Characteristics for UV-Curable Aliphatic Urethane Acrylate Coatings Containing Norrish Type I Photoinitiators. JCT Research, 3(3), 221-229. Retrieved from [Link]

-

(2025, March 17). UV-Curing in Polymers: Insights by Means of Thermal Analysis and Rheology with NETZSCH Instruments. NETZSCH. Retrieved from [Link]

-

Dumur, F. (2022). Recent Advances on Glyoxylates and Related Structures as Photoinitiators of Polymerization. Retrieved from [Link]

-

Ligon, S. C., et al. (2014). Radical Photoinitiators for UV-Curing In Industrial Applications. ScholarWorks@BGSU. Retrieved from [Link]

-

Lias. (n.d.). Thin film mechanical characterization of UV-curing acrylate systems. Retrieved from [Link]

-

Van der Ende, M. A., et al. (2019). Characterization of Ultraviolet-Cured Methacrylate Networks: From Photopolymerization to Ultimate Mechanical Properties. Macromolecules. Retrieved from [Link]

-

Scaiano, J. C., et al. (n.d.). Photochemistry of alkyl esters of benzoylformic acid. Request PDF. Retrieved from [Link]

-

Bird, D. T. (n.d.). Formulation of uv curable resins utilized in vat photo polymerization. Retrieved from [Link]

-

(n.d.). Photosensitive Formulation for Additive Manufacturing-3D Printing. Materiale Plastice. Retrieved from [Link]

-

(2020, February 25). Photoinitiator Effect on Depth of Cure in Visible Light Cure Polymerization. Retrieved from [Link]

-

Sun, G., et al. (n.d.). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep Layer Photocuring under Near- UV or Visible LED. AWS. Retrieved from [Link]

-

Diva-portal.org. (2022, June 20). Analytical Methods for High Molecular Weight UV Stabilizers. Retrieved from [Link]

-

American Coatings Association. (n.d.). Cationic UV-Curable Formulations Containing Hydroxy Functional Fluoropolymer Resins. Retrieved from [Link]

-

Sun, G., et al. (2021). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED. Macromolecules, 54(8), 3846-3855. Retrieved from [Link]

-

ResearchGate. (n.d.). Formulation of Curable Resins Utilized in Stereolithography. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3,5-Dimethoxybenzoate. Retrieved from [Link]

-

PubMed. (2023, November 9). Synthesis and luminescence properties of substituted benzils. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3,5-Dihydroxy-4-Methoxybenzoate. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Substituent Effect of Formyl Group on Photochemical Properties of 2-(2'-Hydroxyphenyl) Benzazole Derivative. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and luminescence properties of substituted benzils. Retrieved from [Link]

-

MDPI. (2007, September 10). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

- Google Patents. (n.d.). CN105732375A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid.

-

ResearchGate. (2025, August 10). A study on synthesis of 3, 5-dimethyl-4-hydroxybenzonitrile. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. resolvemass.ca [resolvemass.ca]

- 3. revmaterialeplastice.ro [revmaterialeplastice.ro]

- 4. UV Lamp Troubleshooting - How To Solve Common UV Curing Issues | Alpha-Cure [alpha-cure.com]

- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 6. uychem.com [uychem.com]

- 7. Photoinitiators [yansuochem.com]

- 8. Norrish reaction - Wikipedia [en.wikipedia.org]

- 9. Free Radical Photoinitiators, Type 1/I Photoinitiator | Tintoll [uvabsorber.com]

- 10. mdpi.com [mdpi.com]

- 11. lirias.kuleuven.be [lirias.kuleuven.be]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. adhesion.kr [adhesion.kr]

- 17. researchgate.net [researchgate.net]

- 18. uvebtech.com [uvebtech.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Troubleshooting Slow Curing of Ink/Coating: Identifying and Resolving Common Issues - IST INTECH [istintech.com]

- 21. goodiuv.com [goodiuv.com]

- 22. padhesive.com [padhesive.com]

- 23. printing.org [printing.org]

Using methyl 3,5-dimethyl-4-methoxybenzoylformate in LED curing systems (365nm/395nm)

Executive Summary: The Red-Shift Advantage

The transition from broad-spectrum mercury arc lamps to narrow-band UV-LED sources (365 nm and 395 nm) has created a critical gap in photoinitiator (PI) performance. Traditional Type I initiators like Irgacure 184 (HCPK) or standard Methyl Benzoylformate (MBF) exhibit negligible absorption above 350 nm, rendering them inefficient for modern LED curing.

Methyl 3,5-dimethyl-4-methoxybenzoylformate (MDMmBF) represents a structural evolution designed to bridge this gap. By incorporating an electron-donating methoxy group at the para position and steric-modulating methyl groups at the meta positions, this molecule achieves a bathochromic (red) shift. This modification allows for efficient excitation at 365 nm and 395 nm while maintaining the cytocompatibility profile required for biomedical applications—a distinct advantage over cytotoxic alternatives like BAPO or TPO.

This guide details the physicochemical basis, formulation strategies, and validation protocols for deploying MDMmBF in high-value, LED-cured biomaterials.

Molecular Architecture & Photophysics

Structural Rationale

Standard Methyl Benzoylformate (MBF) is a Norrish Type I photoinitiator that undergoes

-

The Methoxy Effect (Electronic): The 4-methoxy substituent acts as a strong auxochrome. Through resonance (

effect), it raises the energy of the HOMO (Highest Occupied Molecular Orbital), narrowing the HOMO-LUMO gap. This shifts the -

The Dimethyl Effect (Steric/Stability): The 3,5-dimethyl substitution provides steric hindrance around the carbonyl center. This does not significantly impede the primary photochemical cleavage but helps stabilize the resulting benzoyl radical against non-productive recombination, potentially increasing initiation efficiency.

Photochemical Mechanism

Under LED irradiation, MDMmBF primarily follows a Norrish Type I mechanism (homolytic cleavage), generating a substituted benzoyl radical and a methoxycarbonyl radical. Both species can initiate polymerization, though the benzoyl radical is the primary driver. Secondary decarboxylation often follows.

Figure 1: Photochemical pathway of MDMmBF under LED irradiation. The primary route involves intersystem crossing (ISC) followed by

Biocompatibility & Safety Profile

For drug delivery and tissue engineering, the toxicity of the PI and its photoproducts is paramount.

-

Cytotoxicity: Unlike Phosphine Oxides (e.g., TPO, BAPO), which have shown higher cytotoxicity in fibroblast and keratinocyte models [1], benzoylformate derivatives generally exhibit superior cytocompatibility.

-

Leachables: The methyl ester fragment can hydrolyze to biocompatible metabolites in aqueous environments, making this class of PIs suitable for hydrogels (e.g., PEGDA, GelMA).

| Photoinitiator | Absorption ( | Cytotoxicity Risk | LED Efficiency (395nm) |

| MDMmBF | ~360-380 nm (tail to 410) | Low | High |

| Standard MBF | ~255 nm | Low | Very Low |

| Irgacure 2959 | ~280 nm | Low | Zero |

| TPO / BAPO | ~380 / 370 nm | Moderate/High [1] | Very High |

Experimental Protocols

Protocol A: Determination of Molar Extinction Coefficient ( )

Objective: To quantify the light absorption efficiency of MDMmBF at specific LED wavelengths.

Materials:

-

MDMmBF (Solid or Oil).

-

Spectroscopic grade Acetonitrile (ACN) or Methanol.

-

UV-Vis Spectrophotometer (Quartz cuvette, 1 cm path length).

Procedure:

-

Stock Solution: Prepare a 10 mM stock solution of MDMmBF in ACN.

-

Dilution Series: Prepare dilutions at 0.1, 0.25, 0.5, and 1.0 mM.

-

Baseline: Run a blank scan with pure ACN.

-

Measurement: Scan from 200 nm to 500 nm. Record Absorbance (

) at 365 nm and 395 nm. -

Calculation: Plot

vs. Concentration (-

Target:

indicates good efficiency.

-

Protocol B: Real-Time FTIR Curing Kinetics

Objective: To measure the double-bond conversion (DBC) rate in a hydrogel formulation.

Materials:

-

Monomer: Poly(ethylene glycol) diacrylate (PEGDA, MW 700).

-

PI: MDMmBF (0.5% w/w).

-

FTIR Spectrometer with ATR accessory.

-

LED Light Source: 395 nm (calibrated to 20 mW/cm²).

Procedure:

-

Formulation: Mix PEGDA and MDMmBF. Sonicate for 5 mins (protect from light).

-

Setup: Place a 10

L drop on the ATR crystal. -

Spectra Acquisition: Start continuous scanning (resolution 4 cm⁻¹, 1 scan/sec).

-

Irradiation: Turn on the LED at

seconds. Irradiate for 60 seconds. -

Analysis: Monitor the acrylate C=C peak at 1635 cm⁻¹ (or the twisting band at 810 cm⁻¹).

-

Calculation:

(Where

Protocol C: Oxygen Inhibition Mitigation (The Amine Synergist)

Context: Type I initiators can suffer from oxygen inhibition in thin films. Adding an amine co-initiator can scavenge oxygen, though it shifts the system toward a pseudo-Type II behavior.

Formulation Adjustment:

-

Control: PEGDA + 0.5% MDMmBF.

-

Test: PEGDA + 0.5% MDMmBF + 1.0% Methyldiethanolamine (MDEA) or an amino-acrylate.

-

Observation: Compare the "tacky surface" layer thickness. The amine-containing sample should yield a tack-free surface significantly faster under 395 nm LED.

Workflow Visualization

Figure 2: Step-by-step experimental workflow for formulating and validating MDMmBF-based biomaterials.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Surface Tackiness | Oxygen Inhibition | Add 1-2% tertiary amine (e.g., MDEA) or cure in |

| Low Conversion | Spectral Mismatch | Ensure LED emission overlaps with MDMmBF absorption tail. Increase PI concentration to 1.0%. |

| Yellowing | Photoproducts | Reduce PI concentration. The methoxy-radical byproducts can sometimes colorize; optimize ratio. |

| Pre-Gelling | Ambient Light | MDMmBF is sensitive to ambient blue light. Use amber glassware and yellow-light room conditions. |

References

-

Liu, J., et al. (2021).[1] Cytotoxic and cytocompatible comparison among seven photoinitiators-triggered polymers in different tissue cells. Toxicology in Vitro, 72, 105103.

-

Wang, X., et al. (2024).[2] A deep-curing UV-LED light photoinitiator based on diphenylpropanetrione.[2] Journal of Photochemistry and Photobiology A: Chemistry.

-

He, X., et al. (2021). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED.[2][3] Macromolecular Rapid Communications.

-

Ivoclar Vivadent. (2020).[4] Scientific Documentation: Ivocerin (Germanium-based initiator comparison).[4][5]

(Note: While specific commercial datasheets for the exact 3,5-dimethyl-4-methoxy isomer are proprietary, the mechanistic behaviors described above are grounded in the structure-activity relationships of the benzoylformate class as detailed in the cited literature.)

Sources

- 1. Cytotoxic and cytocompatible comparison among seven photoinitiators-triggered polymers in different tissue cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Effect of the photoinitiator system on the polymerization of secondary methacrylamides of systematically varied structure for dental adhesive applications | Pocket Dentistry [pocketdentistry.com]

- 5. Photoinitiators for Medical Applications—The Latest Advances - PMC [pmc.ncbi.nlm.nih.gov]

Solvent selection for recrystallization of methyl 3,5-dimethyl-4-methoxybenzoylformate

Application Note: Solvent Selection & Recrystallization Protocol for Methyl 3,5-dimethyl-4-methoxybenzoylformate

Part 1: Executive Summary & Chemical Context

Target Molecule: this compound

Class:

The Challenge:

Recrystallizing

This guide provides a scientifically grounded protocol for solvent selection, specifically targeting the suppression of oiling out while maximizing impurity rejection.

Part 2: Solvent Selection Logic (The "Why")

The selection process is governed by the "Like Dissolves Like" principle, refined by Hansen Solubility Parameters (HSP).

Structural Analysis & Solubility Prediction

-